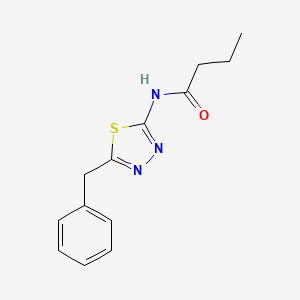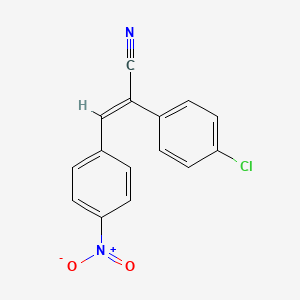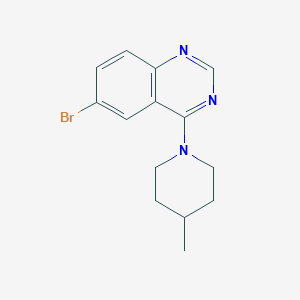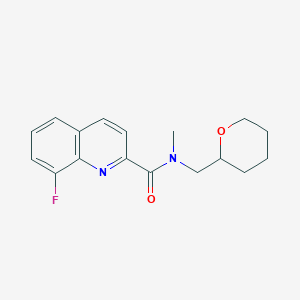
N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide, typically involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of suitable catalysts, such as manganese(II) salts. These reactions lead to the formation of 1,3,4-thiadiazole rings through the loss of water (H2O) or hydrogen sulfide (H2S) molecules. For instance, derivatives incorporating benzothiazole groups have shown potent activity in various biological assays due to this synthesis strategy (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including this compound, is characterized by intramolecular and intermolecular hydrogen bonding. These structural features are crucial for the compound's stability and biological activity. X-ray crystallography and Density Functional Theory (DFT) studies help in understanding the geometry and electronic properties of these compounds, indicating their stability and potential interaction mechanisms with biological targets (Dani et al., 2013).
Chemical Reactions and Properties
Compounds within the 1,3,4-thiadiazole family, including this compound, engage in various chemical reactions, such as acetylation and chloroacetylation, that alter their chemical properties and biological activities. These reactions are fundamental for the development of new derivatives with enhanced or specific biological activities (Joshi et al., 1986).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in various fields. These properties are influenced by the compound's molecular structure and can be studied using techniques like single crystal X-ray diffraction and spectroscopic methods (Wawrzycka-Gorczyca et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the application of this compound derivatives in medicinal chemistry and other areas. Molecular docking and biological evaluation studies provide insights into the compound's potential as a bioactive agent, demonstrating interactions with various enzymes and biological targets (Pavlova et al., 2022).
作用機序
The mechanism of action of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” would depend on its specific biological targets. Compounds containing a 1,3,4-thiadiazole ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and insecticidal activities .
Safety and Hazards
将来の方向性
Future research on “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” could focus on elucidating its specific biological activities and potential applications. This could involve in vitro and in vivo studies to determine its effects on various biological targets, as well as investigations into its mechanism of action .
特性
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-6-11(17)14-13-16-15-12(18-13)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDUVDTLWERHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5608649.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5608651.png)
![4-cyclopentyl-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5608652.png)
![2-{4-[(1-butyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5608655.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B5608659.png)
![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)
![4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)
![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)



![(1R*,5R*)-6-[2-(4-fluorophenoxy)ethyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5608711.png)
